molecular formula C20H22N2OS B12741660 2,3,6,7-Tetrahydro-3-phenyl-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol CAS No. 86346-91-0

2,3,6,7-Tetrahydro-3-phenyl-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol

Cat. No.: B12741660
CAS No.: 86346-91-0
M. Wt: 338.5 g/mol
InChI Key: SEWXAQRQJXCXSH-UHFFFAOYSA-N
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Description

“2,3,6,7-Tetrahydro-3-phenyl-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol” is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,3,6,7-Tetrahydro-3-phenyl-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions.

    Cyclization: The intermediate is then cyclized with a suitable reagent to form the thiazolopyrimidine core.

    Functionalization: Introduction of the phenyl and phenylethyl groups through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “2,3,6,7-Tetrahydro-3-phenyl-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Phenyl-substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.

Uniqueness

“2,3,6,7-Tetrahydro-3-phenyl-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

86346-91-0

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

3-phenyl-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol

InChI

InChI=1S/C20H22N2OS/c23-20(17-10-5-2-6-11-17)18(13-12-16-8-3-1-4-9-16)24-19-21-14-7-15-22(19)20/h1-6,8-11,18,23H,7,12-15H2

InChI Key

SEWXAQRQJXCXSH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(C(S2)CCC3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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